REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:8])[CH2:4][CH2:5][CH2:6][OH:7].[H][H].[C:11]1([CH3:21])[CH:16]=CC(S(O)(=O)=O)=C[CH:12]=1.O[CH2:23][C:24]1([CH3:28])[CH2:27][O:26][CH2:25]1.CN([CH:32]=[O:33])C>>[CH3:23][C:24]1([CH2:28][O:7][CH2:6][CH2:5][CH2:4][CH2:3][O:8][CH2:12][C:11]2([CH3:21])[CH2:32][O:33][CH2:16]2)[CH2:27][O:26][CH2:25]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
29.25 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
26.15 g
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
148.58 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C.OCC1(COC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a beige solid precipitated
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
ADDITION
|
Details
|
The mixture was poured into 600 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with three portions of 200 mL of methylene chloride
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with three portions of 200 mL of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 66.5 g
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC1)COCCCCOCC1(COC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |